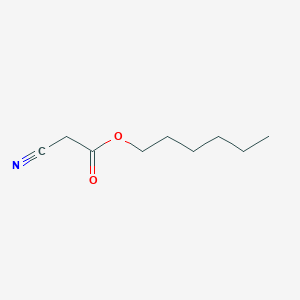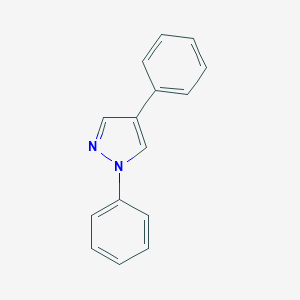
1,4-Diphenylpyrazole
Overview
Description
1,4-Diphenylpyrazole (1,4-DPP) is an organic compound that has been studied extensively for its potential applications in the pharmaceutical, chemical, and materials science industries. It is a five-membered heterocyclic compound with a unique molecular structure that lends itself to a variety of uses. 1,4-DPP has been used in a range of synthetic applications, including in the production of dyes and pigments, as a catalyst for organic reactions, and as a ligand for coordination chemistry. It has also been studied for its potential pharmacological applications, including as an anti-inflammatory, antifungal, and antimicrobial agent.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition : A novel class of 1,5-diphenylpyrazole derivatives was found to be effective as nonnucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showing good activity against both wild-type and delavirdine-resistant P236L reverse transcriptase (RT) (Genin et al., 2000).
Antitumor Agents : 1,5-Diphenylpyrazole derivatives substituted with different triazoles were synthesized and evaluated for their anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumor cell lines (Farag et al., 2010).
Prostaglandin Reductase Inhibition : The molecule 1,3-diphenylpyrazole-4-propionic acid (DPPA) was found to be a potent inhibitor of prostaglandin reductase, which is involved in inflammation and fungal infections, suggesting its potential as a treatment for these conditions (Kavitha & Velraj, 2018).
Corrosion Inhibition : Certain 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, were studied for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions, demonstrating significant protective properties (Bentiss et al., 2007).
Antiparasitic Activities : 1,3-Diphenylpyrazole derivatives were synthesized and assessed for their antiparasitic activities, with some compounds showing effectiveness against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Rathelot et al., 2002).
Hypoglycemic Agents : Several 3,5-diarylpyrazolesulfonylurea derivatives were prepared and shown to have potent hypoglycemic activity, indicating their potential as treatments for diabetes (Soliman et al., 1981).
Antibacterial Activity : Synthesized 4-arylazo-1-substituted-3,5-diphenylpyrazoles exhibited significant antibacterial activity, indicating their potential use as antibacterial agents (Amir et al., 2003).
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
- Affected Pathways : The compound’s impact extends to various pathways, including:
Biochemical Pathways
: Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. DOI:10.1039/C6NJ03181A : The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). EMBO Molecular Medicine, 9(4), 1-17. DOI:10.15252/emmm.201606925
Biochemical Analysis
Biochemical Properties
1,4-Diphenylpyrazole has been reported to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse physiological activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
1,4-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVEARUNZRABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346571 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15132-01-1 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Diphenyl-1H-pyrazole in recent research?
A1: Recent studies highlight the use of 1,4-Diphenyl-1H-pyrazole as a precursor for synthesizing complex organic molecules with potential biological activity. In a study by [], researchers synthesized a novel polydentate ligand incorporating 1,4-Diphenyl-1H-pyrazole. This ligand, 5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol, acts as a bidentate Lewis base and was successfully coordinated with various transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and cadmium(II) [].
Q2: Are there alternative synthesis routes for derivatives of 1,4-Diphenyl-1H-pyrazole?
A3: Yes, another study [] investigated both conventional and non-conventional methods for synthesizing multifluorinated pyrazolone-5-one derivatives, utilizing 1,4-Diphenyl-1H-pyrazole-3-carbaldehydes as starting materials. The research demonstrated that employing non-conventional techniques like microwave and ultrasonic irradiation significantly reduced reaction times and improved yields compared to traditional methods []. This highlights the potential of green chemistry approaches for synthesizing these compounds in a more sustainable and efficient manner.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




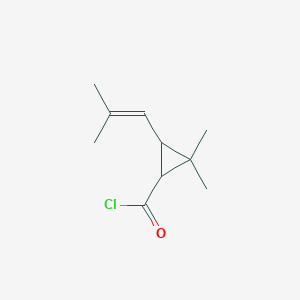

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
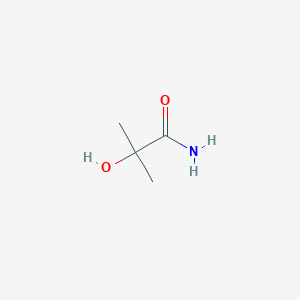
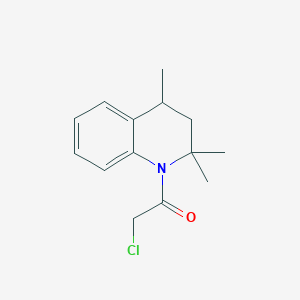
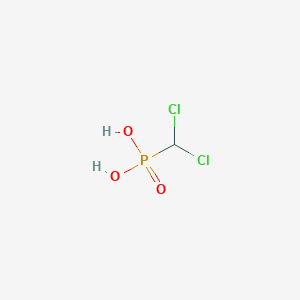


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
